Cas no 23958-26-1 (Benzene, 1,1'-(1E)-1,2-ethenediylbis[3-bromo-)
Benzene, 1,1'-(1E)-1,2-ethenediylbis[3-bromo- Chemical and Physical Properties
Names and Identifiers
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- trans-1,2-bis(3-bromophenyl)ethene
- Benzene, 1,1'-(1E)-1,2-ethenediylbis[3-bromo-
- SCHEMBL709614
- 23958-26-1
- (e)-1,2-bis(3-bromophenyl)ethene
- SCHEMBL699462
- F84606
- starbld0002433
- 1-bromo-3-[(E)-2-(3-bromophenyl)ethenyl]benzene
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- Inchi: 1S/C14H10Br2/c15-13-5-1-3-11(9-13)7-8-12-4-2-6-14(16)10-12/h1-10H/b8-7+
- InChI Key: RMXTWXQFXTYRJV-BQYQJAHWSA-N
- SMILES: BrC1=CC=CC(=C1)/C=C/C1C=CC=C(C=1)Br
Computed Properties
- Exact Mass: 335.9149
- Monoisotopic Mass: 335.91493g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.6
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
Benzene, 1,1'-(1E)-1,2-ethenediylbis[3-bromo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1668423-100mg |
(E)-1,2-Bis(3-bromophenyl)ethene |
23958-26-1 | 97% | 100mg |
¥850 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1668423-250mg |
(E)-1,2-Bis(3-bromophenyl)ethene |
23958-26-1 | 97% | 250mg |
¥1134 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1668423-1g |
(E)-1,2-Bis(3-bromophenyl)ethene |
23958-26-1 | 97% | 1g |
¥2910 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1668423-5g |
(E)-1,2-Bis(3-bromophenyl)ethene |
23958-26-1 | 97% | 5g |
¥9450 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1668423-10g |
(E)-1,2-Bis(3-bromophenyl)ethene |
23958-26-1 | 97% | 10g |
¥10723 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1668423-25g |
(E)-1,2-Bis(3-bromophenyl)ethene |
23958-26-1 | 97% | 25g |
¥22518 | 2023-04-14 | |
| 1PlusChem | 1P0222CX-100mg |
(E)-1,2-Bis(3-bromophenyl)ethene |
23958-26-1 | 95% | 100mg |
$164.00 | 2024-05-22 | |
| 1PlusChem | 1P0222CX-250mg |
(E)-1,2-Bis(3-bromophenyl)ethene |
23958-26-1 | 95% | 250mg |
$250.00 | 2024-05-22 | |
| Aaron | AR0222L9-100mg |
(E)-1,2-Bis(3-bromophenyl)ethene |
23958-26-1 | 97% | 100mg |
$79.00 | 2025-02-13 | |
| Aaron | AR0222L9-250mg |
(E)-1,2-Bis(3-bromophenyl)ethene |
23958-26-1 | 97% | 250mg |
$131.00 | 2025-02-13 |
Benzene, 1,1'-(1E)-1,2-ethenediylbis[3-bromo- Suppliers
Benzene, 1,1'-(1E)-1,2-ethenediylbis[3-bromo- Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on Benzene, 1,1'-(1E)-1,2-ethenediylbis[3-bromo-
Recent Advances in the Study of Benzene, 1,1'-(1E)-1,2-ethenediylbis[3-bromo- (CAS: 23958-26-1): Implications for Chemical Biology and Pharmaceutical Research
The compound Benzene, 1,1'-(1E)-1,2-ethenediylbis[3-bromo- (CAS: 23958-26-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The compound's brominated aromatic structure and ethenediyl bridge make it a promising scaffold for further chemical modifications and biological investigations.
Recent studies have explored the synthetic pathways for Benzene, 1,1'-(1E)-1,2-ethenediylbis[3-bromo-, with particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method that significantly improves the efficiency of the bromination step, reducing byproduct formation. This advancement is critical for scaling up production for preclinical studies. Additionally, computational modeling has been employed to predict the compound's reactivity and stability under various physiological conditions, providing valuable insights for future formulation development.
In terms of biological activity, preliminary in vitro studies have demonstrated that Benzene, 1,1'-(1E)-1,2-ethenediylbis[3-bromo- exhibits moderate inhibitory effects on several kinase enzymes implicated in inflammatory pathways. A recent study published in Bioorganic & Medicinal Chemistry Letters reported an IC50 value of 12.5 μM against JAK3 kinase, suggesting potential applications in autoimmune disease treatment. However, researchers caution that further optimization of the compound's selectivity and pharmacokinetic properties is necessary before clinical translation.
The compound's mechanism of action appears to involve interaction with cysteine residues in target proteins, as evidenced by mass spectrometry studies. This covalent binding modality, while potentially enhancing potency, raises concerns about off-target effects that must be addressed in subsequent structure-activity relationship (SAR) studies. Current research efforts are focusing on developing analogs with reversible binding characteristics to improve safety profiles.
From a pharmaceutical development perspective, Benzene, 1,1'-(1E)-1,2-ethenediylbis[3-bromo- presents both opportunities and challenges. Its relatively low molecular weight (MW: 374.92 g/mol) and moderate lipophilicity (cLogP: 3.2) suggest reasonable drug-like properties, but its poor aqueous solubility (0.12 mg/mL at pH 7.4) may necessitate formulation strategies such as nanoparticle encapsulation or prodrug approaches. Recent patent applications indicate growing commercial interest in this chemical scaffold, with several pharmaceutical companies filing claims for related derivatives.
Future research directions for Benzene, 1,1'-(1E)-1,2-ethenediylbis[3-bromo- include comprehensive toxicological profiling, in vivo efficacy studies in relevant disease models, and exploration of its potential as a molecular probe for studying protein-protein interactions. The compound's unique structural features may also make it valuable for materials science applications, particularly in the development of organic electronic materials, though this avenue remains largely unexplored.
In conclusion, while Benzene, 1,1'-(1E)-1,2-ethenediylbis[3-bromo- (CAS: 23958-26-1) shows promise as both a therapeutic candidate and chemical tool, significant research efforts are still required to fully realize its potential. The coming years will likely see increased interdisciplinary collaboration to address the current limitations and unlock the full value of this interesting compound in both biomedical and materials applications.
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